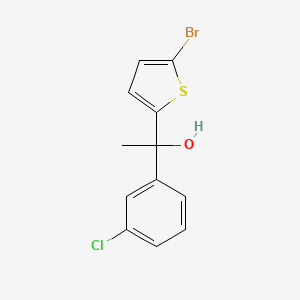![molecular formula C21H21N3O2 B12076377 Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12076377.png)
Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-cyanospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound belonging to the class of spirocyclic oxindoles. Spirocyclic oxindoles are known for their unique three-dimensional structures, which make them valuable in medicinal chemistry and drug discovery. This compound features a spiro-fused indoline and piperidine ring system, with a benzyl group and a cyano group attached to the structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-cyanospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multicomponent reactions. One common method is the three-component condensation reaction, which includes isatin, an amino acid, and a 1,3-dipolarophile . This reaction is often carried out in aqueous media using catalysts such as SBA-15-Pr-NHQ . The reaction conditions are generally mild, with short reaction times and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Green chemistry principles, such as using water as a solvent and employing recyclable catalysts, are often applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-cyanospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Benzyl 5-cyanospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 5-cyanospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into three-dimensional binding sites on proteins, enhancing its affinity and specificity . The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Another spirocyclic compound with similar structural features.
Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]: A spirooxindole with a different spiro-fused ring system.
Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile: A spirocyclic compound with a carbonitrile group.
Uniqueness
Benzyl 5-cyanospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of functional groups and spiro-fused ring system. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
benzyl 5-cyanospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C21H21N3O2/c22-13-17-6-7-19-18(12-17)21(15-23-19)8-10-24(11-9-21)20(25)26-14-16-4-2-1-3-5-16/h1-7,12,23H,8-11,14-15H2 |
InChI Key |
VFZBJEFCGGYVIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=C(C=C3)C#N)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


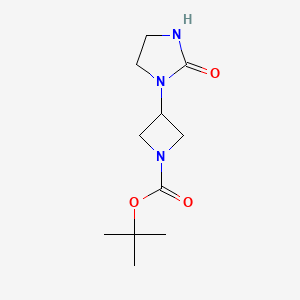
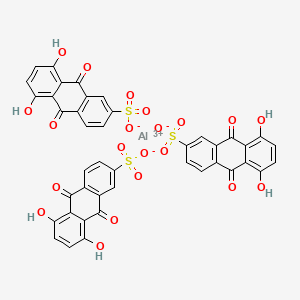
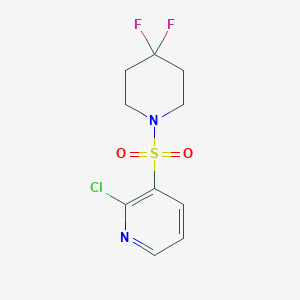
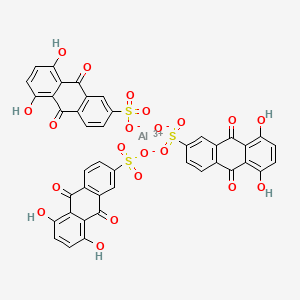
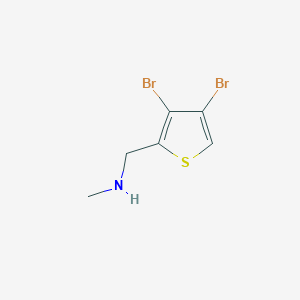
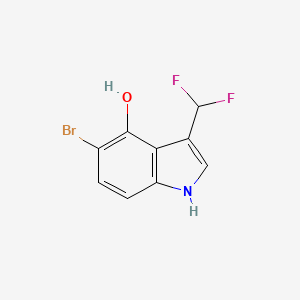
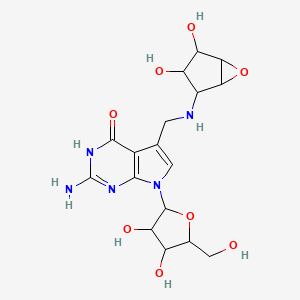
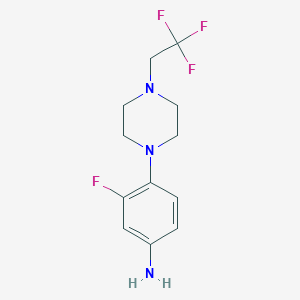
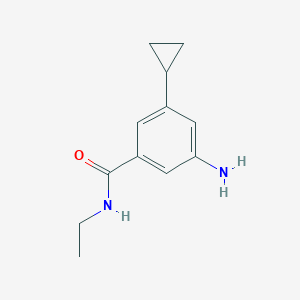
![Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine](/img/structure/B12076340.png)
